Einecs 285-121-9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

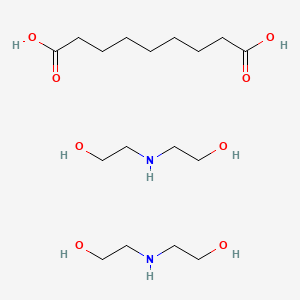

. Azelaic acid is a naturally occurring dicarboxylic acid found in grains such as wheat, rye, and barley. It is known for its applications in various fields, including medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azelaic acid can be synthesized through the ozonolysis of oleic acid. The reaction involves the cleavage of the double bond in oleic acid, resulting in the formation of azelaic acid and nonanoic acid. The reaction conditions typically include the use of ozone and a solvent such as methanol or dichloromethane.

Industrial Production Methods: In industrial settings, azelaic acid is produced through the oxidation of oleic acid using potassium permanganate or sodium periodate. The process involves the use of strong oxidizing agents and controlled reaction conditions to ensure the complete conversion of oleic acid to azelaic acid.

Types of Reactions:

Oxidation: Azelaic acid can undergo further oxidation to produce shorter-chain dicarboxylic acids.

Reduction: It can be reduced to produce azelaic alcohol.

Substitution: Azelaic acid can participate in esterification reactions to form esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, sodium periodate.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Alcohols in the presence of an acid catalyst.

Major Products:

Oxidation: Shorter-chain dicarboxylic acids.

Reduction: Azelaic alcohol.

Substitution: Azelaic acid esters.

Scientific Research Applications

Azelaic acid and its compounds have a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antimicrobial properties and its role in inhibiting the growth of certain bacteria.

Medicine: Used in the treatment of skin conditions such as acne and rosacea due to its anti-inflammatory and antibacterial properties.

Industry: Employed in the production of polymers, plasticizers, and lubricants.

Mechanism of Action

Azelaic acid exerts its effects through multiple mechanisms:

Antimicrobial Activity: It inhibits the synthesis of microbial cellular proteins, thereby reducing bacterial growth.

Anti-inflammatory Effects: It reduces the production of reactive oxygen species and pro-inflammatory cytokines.

Keratolytic Action: It promotes the normalization of keratinization, preventing the formation of comedones.

Comparison with Similar Compounds

Azelaic acid can be compared with other dicarboxylic acids such as:

Sebacic Acid: Similar in structure but with a longer carbon chain.

Adipic Acid: Shorter carbon chain and primarily used in the production of nylon.

Pimelic Acid: Intermediate chain length and used in the synthesis of polyamides.

Azelaic acid is unique due to its specific applications in medicine and its ability to inhibit microbial growth, making it a valuable compound in both pharmaceutical and industrial contexts.

Properties

CAS No. |

85029-98-7 |

|---|---|

Molecular Formula |

C17H38N2O8 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;nonanedioic acid |

InChI |

InChI=1S/C9H16O4.2C4H11NO2/c10-8(11)6-4-2-1-3-5-7-9(12)13;2*6-3-1-5-2-4-7/h1-7H2,(H,10,11)(H,12,13);2*5-7H,1-4H2 |

InChI Key |

JRHMBAJQIGOZIA-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(=O)O)CCCC(=O)O.C(CO)NCCO.C(CO)NCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.